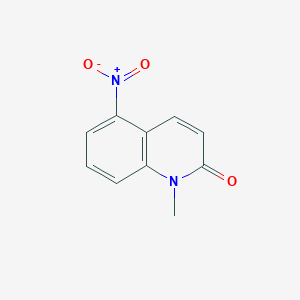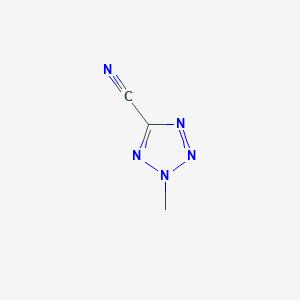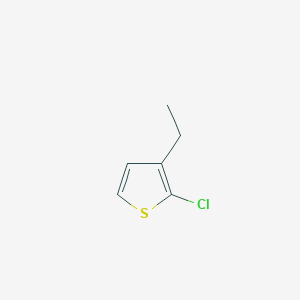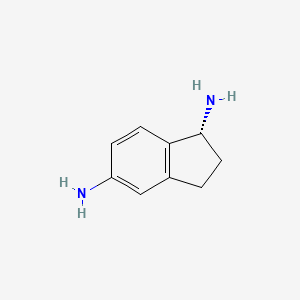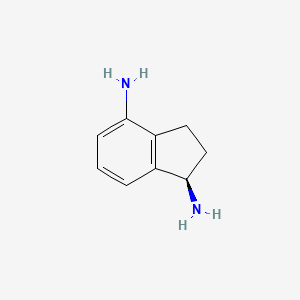
(R)-Indan-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Indan-1,4-diamine is an organic compound characterized by an indane ring structure with two amine groups attached at the 1 and 4 positions This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration refers to the specific spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Indan-1,4-diamine typically involves the following steps:
Starting Material: The process often begins with indanone, a compound with a ketone group attached to an indane ring.
Reduction: The ketone group is reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a series of reactions, including the use of reagents like ammonia or amines in the presence of catalysts.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases are employed.
Industrial Production Methods: In an industrial setting, the production of ®-Indan-1,4-diamine may involve:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate the reduction and amination steps.
Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Enzymatic Resolution: Utilizing enzymes that selectively produce the ®-enantiomer from racemic mixtures.
Análisis De Reacciones Químicas
Types of Reactions: ®-Indan-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
®-Indan-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-Indan-1,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or signal transduction, depending on its specific application.
Comparación Con Compuestos Similares
(S)-Indan-1,4-diamine: The enantiomer of ®-Indan-1,4-diamine with different spatial arrangement and potentially different biological activity.
Indan-1,2-diamine: A compound with amine groups at the 1 and 2 positions, differing in reactivity and applications.
Indan-1,3-diamine: A compound with amine groups at the 1 and 3 positions, also differing in chemical properties and uses.
Uniqueness: ®-Indan-1,4-diamine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity in chemical reactions compared to its enantiomer and other positional isomers.
Propiedades
IUPAC Name |
(1R)-2,3-dihydro-1H-indene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9H,4-5,10-11H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDSNMUXGSWXQN-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate](/img/structure/B8192370.png)
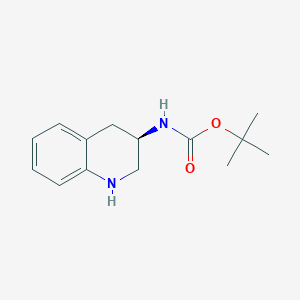
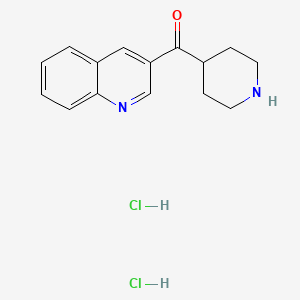
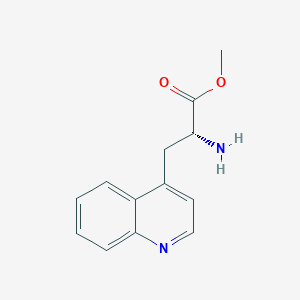
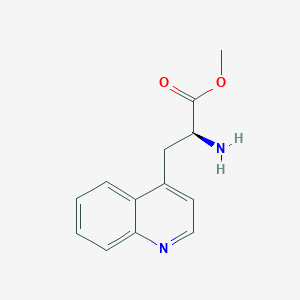
![3-[1,6]Naphthyridin-8-yl-acrylic acid methyl ester](/img/structure/B8192405.png)
![3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester](/img/structure/B8192410.png)
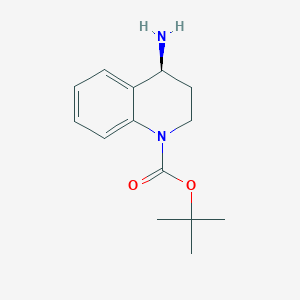
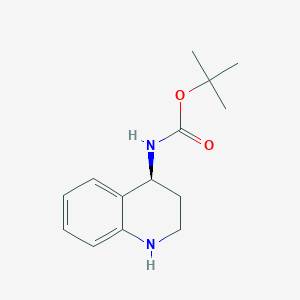
![1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid](/img/structure/B8192434.png)
